molecular formula C6H12F2N2 B13060716 (4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine

(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine

Cat. No.: B13060716
M. Wt: 150.17 g/mol
InChI Key: WXZDQIZHBPLQRK-UHFFFAOYSA-N
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Description

(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C6H12F2N2 and a molecular weight of 150.17 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a methyl group, making it a fluorinated amine derivative.

Preparation Methods

The synthesis of (4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine involves several steps. One common synthetic route includes the reaction of 4,4-difluoro-1-methylpyrrolidine with formaldehyde and ammonia under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

(4,4-Difluoro-1-methylpyrrolidin-3-yl)methanamine can be compared with other fluorinated amines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

(4,4-difluoro-1-methylpyrrolidin-3-yl)methanamine

InChI

InChI=1S/C6H12F2N2/c1-10-3-5(2-9)6(7,8)4-10/h5H,2-4,9H2,1H3

InChI Key

WXZDQIZHBPLQRK-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)(F)F)CN

Origin of Product

United States

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